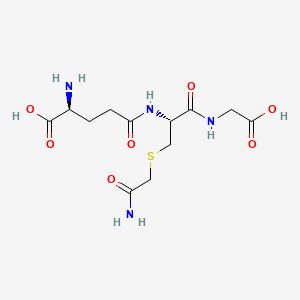
S-Carbamidomethylglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Carbamidomethylglutathione: is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its role in various biochemical processes, particularly in redox reactions and detoxification pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamidomethylglutathione typically involves the reaction of glutathione with iodoacetamide. The reaction is carried out in an aqueous solution at a neutral pH to ensure the stability of the compound. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: S-Carbamidomethylglutathione undergoes various chemical reactions, including:
Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.
Substitution: The carbamidomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other mild oxidizing agents are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol form.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
S-Carbamidomethylglutathione has a wide range of applications in scientific research:
Mechanism of Action
S-Carbamidomethylglutathione exerts its effects primarily through its antioxidant properties. It participates in redox reactions, where it can donate electrons to neutralize reactive oxygen species (ROS). The compound also plays a role in detoxification by conjugating with electrophilic compounds, making them more water-soluble for excretion . The molecular targets include various enzymes involved in redox balance and detoxification pathways .
Comparison with Similar Compounds
Glutathione: The parent compound, which has similar antioxidant and detoxification properties.
N-Acetylcysteine: Another thiol-containing compound used for its antioxidant properties.
S-Methylglutathione: A derivative with a methyl group instead of a carbamidomethyl group.
Uniqueness: S-Carbamidomethylglutathione is unique due to the presence of the carbamidomethyl group, which enhances its stability and makes it a valuable tool in studying thiol chemistry and redox biology .
Properties
CAS No. |
78723-99-6 |
|---|---|
Molecular Formula |
C12H20N4O7S |
Molecular Weight |
364.38 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(2-amino-2-oxoethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O7S/c13-6(12(22)23)1-2-9(18)16-7(4-24-5-8(14)17)11(21)15-3-10(19)20/h6-7H,1-5,13H2,(H2,14,17)(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |
InChI Key |
SUFIKXONQSLMKR-BQBZGAKWSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSCC(=O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSCC(=O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















